molecular formula C7H4FIN2 B1325028 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1015610-23-7

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1325028
CAS RN: 1015610-23-7
M. Wt: 262.02 g/mol
InChI Key: ZTZNXOHCFQLAGN-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H4FIN2. It has a molecular weight of 262.02 . This compound is a part of a collection of unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string Fc1cnc2[nH]ccc2c1I . The InChI representation is 1S/C7H4FIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine has been synthesized through various methods. For instance, a study presents two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a related compound, from 1H-pyrrolo[2,3-b]pyridine N-oxide, involving regioselective fluorination techniques (Thibault et al., 2003).

  • Chemical Reactivity and Modifications : There's significant research on modifying pyrrolo[2,3-b]pyridine derivatives for various applications. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid, a key pharmaceutical intermediate, was achieved through palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).

Biomedical Research

  • Kinase Inhibition : Certain derivatives of pyrrolo[2,3-b]pyridine, including compounds structurally similar to 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, have been studied for their potential as kinase inhibitors. A study details the docking and QSAR analysis of these derivatives as c-Met kinase inhibitors (Caballero et al., 2011).

  • Anticancer Properties : Research into nortopsentin analogues, which include 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. These compounds acted as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Applications in Molecular Imaging

  • Radioactive Tracers : The compound 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, similar in structure to 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, was synthesized for imaging dopamine D4 receptors. It involved electrophilic fluorination of a precursor and showed potential in brain imaging studies (Eskola et al., 2002).

Other Scientific Applications

  • Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors, which are closely related to 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, have been developed for Fe3+/Fe2+ sensitivity. These were applied in imaging Fe3+ in living cells, demonstrating their utility in biological imaging and sensing applications (Maity et al., 2018).

  • Biocide Potential : Studies on halogenated indoles and pyrrolo[2, 3-b] pyridine derivatives have shown potential biocide applications for plant-parasitic nematodes and insects. These compounds demonstrated effectiveness against various pests, suggesting a role in agricultural pest control (Rajasekharan et al., 2019).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle this compound with appropriate safety measures. The compound is also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZNXOHCFQLAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640167
Record name 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1015610-23-7
Record name 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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